Isoamyl 4-(2-furan)butyrate is a chemical compound with the molecular formula and a molecular weight of approximately 224.2961 g/mol. This compound is classified primarily as a flavoring agent and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety and usage in food products . It is achiral, meaning it does not have stereoisomers, and it has no defined stereocenters or optical activity .
Isoamyl 4-(2-furan)butyrate is derived from both natural and synthetic sources. It can be found in various food products, contributing to their flavor profiles. The compound is classified under food additives, particularly as a flavoring agent, which allows it to be used in various culinary applications . Its safety evaluations have led to its acceptance in food processing, where it enhances sensory characteristics.
The synthesis of Isoamyl 4-(2-furan)butyrate typically involves the esterification of 4-(2-furan)butanoic acid with isoamyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, facilitating the formation of the ester bond.
This method can yield high purity levels of Isoamyl 4-(2-furan)butyrate, suitable for use in food applications.
Isoamyl 4-(2-furan)butyrate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles.
These reactions are significant for understanding the stability and reactivity of Isoamyl 4-(2-furan)butyrate in various environments.
Isoamyl 4-(2-furan)butyrate is widely used in the food industry as a flavoring agent due to its pleasant odor and taste profile reminiscent of fruit and caramel notes. Its applications include:
The compound's safety evaluations by JECFA support its use in food products, making it a valuable ingredient in culinary formulations.
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